molecular formula C12H22O2 B14259637 6-Ethyl-2,2-dimethyloctane-3,5-dione CAS No. 188530-39-4

6-Ethyl-2,2-dimethyloctane-3,5-dione

Katalognummer: B14259637
CAS-Nummer: 188530-39-4
Molekulargewicht: 198.30 g/mol
InChI-Schlüssel: GPOXCFJNNXDRSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethyl-2,2-dimethyloctane-3,5-dione is an organic compound with the molecular formula C12H22O2 It is a diketone, meaning it contains two ketone functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2,2-dimethyloctane-3,5-dione typically involves the alkylation of a diketone precursor. One common method is the Claisen condensation reaction, where ethyl acetate reacts with 2,2-dimethyl-1,3-propanediol in the presence of a strong base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems ensures consistent quality and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethyl-2,2-dimethyloctane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

    Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the diketone groups under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

6-Ethyl-2,2-dimethyloctane-3,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 6-Ethyl-2,2-dimethyloctane-3,5-dione involves its interaction with specific molecular targets. The diketone groups can form complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to participate in redox reactions, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Ethyl-2,2-dimethyloctane-3,5-dione
  • 4-Ethyl-2,2-dimethyloctane-3,5-dione

Uniqueness

6-Ethyl-2,2-dimethyloctane-3,5-dione is unique due to its specific alkylation pattern and the presence of two ketone groups. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

188530-39-4

Molekularformel

C12H22O2

Molekulargewicht

198.30 g/mol

IUPAC-Name

6-ethyl-2,2-dimethyloctane-3,5-dione

InChI

InChI=1S/C12H22O2/c1-6-9(7-2)10(13)8-11(14)12(3,4)5/h9H,6-8H2,1-5H3

InChI-Schlüssel

GPOXCFJNNXDRSC-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)C(=O)CC(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.